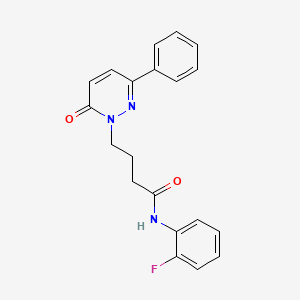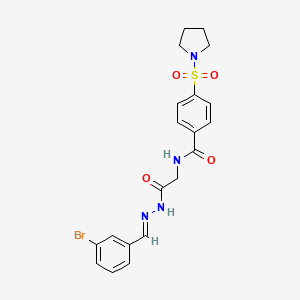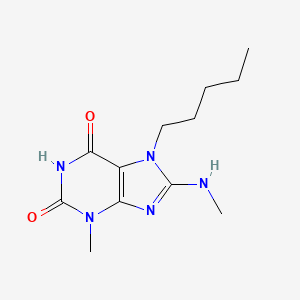![molecular formula C26H26N2O2S2 B2661170 (2E)-2-(BENZENESULFONYL)-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]-3-{[(3-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 866348-29-0](/img/structure/B2661170.png)
(2E)-2-(BENZENESULFONYL)-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]-3-{[(3-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(BENZENESULFONYL)-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]-3-{[(3-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structural features This compound contains a benzenesulfonyl group, an ethyl-methylphenyl amino group, and a methyphenylmethyl sulfanyl group, all connected to a prop-2-enenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]-3-{[(3-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. Subsequent steps involve the introduction of the ethyl-methylphenyl and methyphenylmethyl groups through nucleophilic substitution reactions. The final step involves the formation of the prop-2-enenitrile backbone through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]-3-{[(3-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-(BENZENESULFONYL)-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]-3-{[(3-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]-3-{[(3-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, while the amino and sulfanyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Steviol glycosides: Sweet-tasting compounds derived from the Stevia plant.
Uniqueness
What sets (2E)-2-(BENZENESULFONYL)-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]-3-{[(3-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-ethyl-6-methylanilino)-3-[(3-methylphenyl)methylsulfanyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S2/c1-4-22-13-9-11-20(3)25(22)28-26(31-18-21-12-8-10-19(2)16-21)24(17-27)32(29,30)23-14-6-5-7-15-23/h5-16,28H,4,18H2,1-3H3/b26-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPQHACYTFYOQU-SHHOIMCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)pyrimidine](/img/structure/B2661092.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide](/img/structure/B2661093.png)
![4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2661094.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2661095.png)

![2-[9-(3,4-DIMETHYLPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2661102.png)
![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2661103.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2661104.png)
![2-[2,4-Difluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2661105.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2661108.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2661110.png)
